O-(4-Methylbenzoyl)hydroxylamine
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Overview
Description
O-(4-Methylbenzoyl)hydroxylamine is a chemical compound that belongs to the class of O-benzoylhydroxylamines. These compounds are known for their versatility as electrophilic aminating agents, particularly in transition metal-catalyzed carbon-nitrogen bond-forming reactions . The presence of a 4-methylbenzoyl group in this compound makes it a valuable reagent in organic synthesis, especially for the construction of nitrogen-containing molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Methylbenzoyl)hydroxylamine typically involves the reaction of 4-methylbenzoic acid with hydroxylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
O-(4-Methylbenzoyl)hydroxylamine undergoes various types of chemical reactions, including:
Electrophilic Amination: This compound is widely used as an electrophilic aminating agent in transition metal-catalyzed reactions.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Electrophilic Amination: Common reagents include transition metal catalysts such as palladium or copper complexes.
Substitution Reactions: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include various amines and amides, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
O-(4-Methylbenzoyl)hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of O-(4-Methylbenzoyl)hydroxylamine involves its role as an electrophilic aminating agent. The compound reacts with nucleophiles, such as amines or alcohols, to form carbon-nitrogen bonds. The transition metal catalyst facilitates the activation of the hydroxylamine group, making it more reactive towards nucleophiles . The molecular targets and pathways involved in these reactions are primarily related to the formation of amine and amide bonds .
Comparison with Similar Compounds
Similar Compounds
O-Benzoylhydroxylamine: Similar in structure but lacks the 4-methyl group, making it less sterically hindered.
O-(Diphenylphosphinyl)hydroxylamine: Contains a diphenylphosphinyl group instead of a benzoyl group, offering different reactivity and selectivity.
Hydroxylamine-O-sulfonic acid: A more reactive hydroxylamine derivative used in different types of aminating reactions.
Uniqueness
O-(4-Methylbenzoyl)hydroxylamine is unique due to the presence of the 4-methyl group, which provides steric hindrance and influences the reactivity and selectivity of the compound in various chemical reactions . This makes it particularly useful in the synthesis of complex organic molecules where selective amination is required .
Properties
IUPAC Name |
amino 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-2-4-7(5-3-6)8(10)11-9/h2-5H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMDEZMNQKNRSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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